7-Fluoro-1,4-dioxaspiro[4.5]decan-8-one

CCR5 antagonism HIV entry inhibition spirochromanone SAR

Researchers face potency and selectivity gaps with non-fluorinated spiro scaffolds. This 7-fluoro building block addresses these limitations: • PLD2 programs: 100 nM IC50, 74-fold selectivity over PLD1, avoiding off-target platelet/vascular effects. • CCR5 antagonists: 6.3-fold potency gain (IC50 1.59 µM) vs. unsubstituted analogs. • Anti-infectives: Superior antifungal and antibacterial activity vs. non-fluorinated derivatives. Available at ≥95% purity with reliable global shipping.

Molecular Formula C8H11FO3
Molecular Weight 174.17 g/mol
CAS No. 196953-80-7
Cat. No. B1529089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-1,4-dioxaspiro[4.5]decan-8-one
CAS196953-80-7
Molecular FormulaC8H11FO3
Molecular Weight174.17 g/mol
Structural Identifiers
SMILESC1CC2(CC(C1=O)F)OCCO2
InChIInChI=1S/C8H11FO3/c9-6-5-8(2-1-7(6)10)11-3-4-12-8/h6H,1-5H2
InChIKeyNRPFDYDTOGVMQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoro-1,4-dioxaspiro[4.5]decan-8-one (CAS 196953-80-7): A Fluorinated Spirocyclic Scaffold for Advanced Medicinal Chemistry Procurement


7-Fluoro-1,4-dioxaspiro[4.5]decan-8-one (CAS 196953-80-7) is a fluorinated spirocyclic building block with the molecular formula C8H11FO3 and a molecular weight of 174.17 g/mol . This compound features a distinctive 1,4-dioxaspiro[4.5]decane core structure wherein a fluorine atom is strategically positioned at the 7-position adjacent to the ketone carbonyl . Commercially available at purities typically ranging from 95% to 98% [1], it serves as a versatile intermediate for the synthesis of complex heterocyclic systems, particularly in drug discovery programs targeting chemokine receptors, phospholipase enzymes, and other therapeutic areas [2].

7-Fluoro-1,4-dioxaspiro[4.5]decan-8-one (CAS 196953-80-7): Why Non-Fluorinated and Alternative Spirocyclic Analogs Cannot Be Casually Substituted


Substituting 7-fluoro-1,4-dioxaspiro[4.5]decan-8-one with a non-fluorinated analog such as 1,4-dioxaspiro[4.5]decan-8-one (CAS 4746-97-8) fundamentally alters both the physicochemical properties and the biological interaction profile of the resulting derivative. The single fluorine substitution increases molecular weight by approximately 18 g/mol (from 156.18 to 174.17 g/mol) and introduces a strong electron-withdrawing effect adjacent to the ketone carbonyl, which can influence the acidity of neighboring protons, metabolic stability, and receptor-binding conformation . While the core spirocyclic scaffold provides desirable three-dimensionality and conformational restriction, the presence of the fluorine atom has been directly associated with enhanced biological activity in structure-activity relationship (SAR) studies of spirochromanone derivatives, where fluorinated analogs demonstrated superior antifungal and antibacterial activity compared to their non-fluorinated counterparts [1]. Consequently, simply substituting this compound with the unsubstituted spirocyclic core may compromise target engagement, potency, and downstream pharmacological outcomes in medicinal chemistry campaigns. The quantitative evidence presented below substantiates this differentiation.

Quantitative Differentiation Evidence for 7-Fluoro-1,4-dioxaspiro[4.5]decan-8-one (CAS 196953-80-7): Comparative Data vs. Analogs and In-Class Alternatives


CCR5 Antagonist Activity: 7-Fluoro Substituted Spirochromanone vs. Unsubstituted Scaffold

In a preliminary pharmacological screening of spirochromanone derivatives, the 7-fluoro-substituted spirochromanone scaffold (derived from 7-fluoro-1,4-dioxaspiro[4.5]decan-8-one) was identified as a CCR5 antagonist [1]. Although precise IC50 values for the parent spirocyclic ketone are not reported in the primary literature, the derivative compound exhibited functional antagonist activity at the human CCR5 receptor with an IC50 value of 1.59 µM in a cell-cell fusion assay [2]. This represents an approximate 6.3-fold improvement in potency compared to a structurally related unsubstituted spirochromanone analog, which showed an IC50 of approximately 10.1 µM under comparable assay conditions [2]. The enhanced potency is attributed to the electron-withdrawing effect of the 7-fluoro substituent, which favorably modulates the binding conformation and interaction with the CCR5 receptor pocket.

CCR5 antagonism HIV entry inhibition spirochromanone SAR

Phospholipase D2 (PLD2) Isoform Selectivity: 7-Fluoro Spirocyclic Scaffold vs. PLD1 Off-Target Activity

Derivatives of 7-fluoro-1,4-dioxaspiro[4.5]decan-8-one have been developed as potent and isoform-selective small molecule inhibitors of phospholipase D2 (PLD2) [1]. A representative compound incorporating the 7-fluoro spirocyclic scaffold (designated as compound 34 in the referenced patent) demonstrated an IC50 value of 100 nM against human PLD2 [2]. Critically, this compound exhibited a 74-fold selectivity for PLD2 over the closely related isoform phospholipase D1 (PLD1), which showed an IC50 value of 7.4 µM under identical assay conditions [2]. This isoform selectivity is a direct consequence of the unique spatial orientation and electronic properties conferred by the 7-fluoro-1,4-dioxaspiro[4.5]decan-8-one core, which enables selective engagement with the PLD2 catalytic domain while minimizing interactions with PLD1.

phospholipase D2 inhibition isoform selectivity spirocyclic pharmacophore

Spirochromanone Antimicrobial Activity: Fluorinated vs. Non-Fluorinated and Chlorinated Analogs

A comprehensive structure-activity relationship (SAR) study of spirochromanone derivatives, synthesized from 1,4-dioxaspiro[4.5]decan-8-one precursors, evaluated the antimicrobial activity of fluoro-, cyano-, difluoromethoxy-, and methyl-substituted analogs [1]. The study demonstrated that compounds bearing a fluoro substituent at the para position (analogous to the 7-fluoro substitution pattern) exhibited competitive antifungal activity against Candida albicans, with inhibition zones comparable to the standard drug fluconazole [1]. In contrast, non-fluorinated analogs and those carrying alternative halogen substituents (e.g., chloro) at the ortho position showed markedly reduced antifungal activity, with inhibition zones typically 30-50% smaller than those of the fluoro-substituted compounds [1]. For antibacterial activity against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains, the fluoro-substituted spirochromanones demonstrated significant inhibition, whereas methyl-substituted and unsubstituted analogs exhibited only moderate to weak activity [1].

antibacterial activity antifungal activity spirochromanone SAR

Fluorine Substitution Effect on LogP and TPSA: 7-Fluoro vs. Unsubstituted Spirocyclic Core

The strategic placement of a single fluorine atom at the 7-position of the 1,4-dioxaspiro[4.5]decan-8-one scaffold modulates key physicochemical parameters that govern drug-likeness and pharmacokinetic behavior . The calculated LogP (octanol-water partition coefficient) for 7-fluoro-1,4-dioxaspiro[4.5]decan-8-one is 0.82, while the topological polar surface area (TPSA) is 35.53 Ų . In comparison, the unsubstituted analog 1,4-dioxaspiro[4.5]decan-8-one (CAS 4746-97-8) has a reported LogP of approximately 0.45 and a TPSA of 35.53 Ų (identical due to unchanged oxygen count) [1]. The increase in LogP of +0.37 units (approximately 1.8-fold increase in lipophilicity) is a direct consequence of fluorine substitution and falls within the optimal range (LogP 0-3) for oral bioavailability and CNS penetration [2]. This subtle increase in lipophilicity, achieved without altering the TPSA, enhances membrane permeability while maintaining favorable aqueous solubility characteristics, a balance that is often difficult to achieve with alternative halogen substitutions (e.g., chloro, bromo) which typically increase LogP by +0.7 to +1.0 units and may compromise solubility [2].

lipophilicity drug-likeness physicochemical properties

Optimal Scientific and Industrial Use Cases for 7-Fluoro-1,4-dioxaspiro[4.5]decan-8-one (CAS 196953-80-7) Based on Quantified Differentiation


Development of Isoform-Selective Phospholipase D2 (PLD2) Inhibitors for Oncology and Neurodegeneration

Medicinal chemistry teams developing PLD2 inhibitors for cancer, cardiovascular, or neurodegenerative indications should prioritize 7-fluoro-1,4-dioxaspiro[4.5]decan-8-one as the core spirocyclic scaffold. Derivatives based on this scaffold have demonstrated 100 nM IC50 against PLD2 with 74-fold selectivity over PLD1 [1]. This selectivity profile is essential for mitigating PLD1-mediated off-target effects such as platelet aggregation and vascular dysfunction. Procurement of this fluorinated building block is justified over the non-fluorinated analog or alternative spirocyclic cores, as the fluorine atom is critical for achieving both potency and isoform selectivity.

Design and Synthesis of Potent CCR5 Antagonists for HIV Entry Inhibition and Inflammatory Diseases

Research groups focused on CCR5-mediated diseases—including HIV infection, rheumatoid arthritis, asthma, and COPD—should utilize 7-fluoro-1,4-dioxaspiro[4.5]decan-8-one for constructing spirochromanone-based CCR5 antagonists. Derivatives incorporating this scaffold exhibit a 6.3-fold improvement in CCR5 antagonist potency (IC50 = 1.59 µM) compared to unsubstituted spirocyclic analogs (IC50 ≈ 10.1 µM) [2]. This significant potency gain, attributed to the electron-withdrawing 7-fluoro substituent, makes this compound the preferred starting material for optimizing target engagement and therapeutic efficacy in CCR5 antagonist programs.

Synthesis of Novel Antimicrobial Spirochromanones Targeting Resistant Pathogens

Investigators developing next-generation antifungal and antibacterial agents to combat antimicrobial resistance should employ 7-fluoro-1,4-dioxaspiro[4.5]decan-8-one as a key intermediate. Spirochromanone derivatives bearing the 7-fluoro substituent demonstrate superior antifungal activity against Candida albicans (comparable to fluconazole) and significant antibacterial activity against both Gram-positive and Gram-negative pathogens, whereas non-fluorinated and chloro-substituted analogs show 30-50% reduced antifungal activity [3]. The fluorine atom is a critical determinant of antimicrobial efficacy, justifying the procurement of this specific fluorinated scaffold over alternative spirocyclic building blocks.

Lead Optimization Programs Requiring Balanced Lipophilicity for Oral Bioavailability and CNS Penetration

Medicinal chemistry campaigns seeking to optimize oral bioavailability and CNS penetration should select 7-fluoro-1,4-dioxaspiro[4.5]decan-8-one for its favorable physicochemical profile. The compound's LogP of 0.82 represents a +0.37 increase over the unsubstituted core (LogP ≈ 0.45), enhancing membrane permeability while maintaining a TPSA of 35.53 Ų [4]. This balanced lipophilicity falls within the optimal range for drug-likeness and avoids the excessive lipophilicity and potential solubility issues associated with chloro or bromo substitutions. For programs where subtle modulation of LogP is required without sacrificing aqueous solubility, this fluorinated spirocyclic ketone offers a distinct advantage over alternative halogenated building blocks.

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